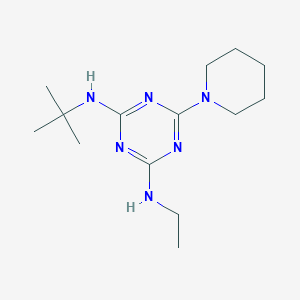![molecular formula C13H17FN2O3S B5774502 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine, also known as FPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPSP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is not fully understood. However, it is believed that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine exerts its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. In animal studies, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been shown to reduce pain and inflammation. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its versatility. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has low toxicity, which makes it a safer alternative to other compounds that have been studied for their therapeutic potential. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its low solubility, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine. One of the most promising directions is the development of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine-based drugs for the treatment of cancer. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine and to optimize its synthesis method.
Synthesemethoden
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzene with piperazine followed by the reaction with propionyl chloride and finally sulfonic acid. The yield of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is in the treatment of cancer. Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXMLIDLWJCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)




![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
